molecular formula C9H6F3N3O B2763232 5-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-amine CAS No. 462659-88-7

5-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-amine

Cat. No. B2763232
CAS RN: 462659-88-7
M. Wt: 229.162
InChI Key: KWNPWZFHKFEIOO-UHFFFAOYSA-N
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Description

Trifluoromethylphenyl compounds are a class of organic compounds that contain a benzene ring substituted with a trifluoromethyl group . They are used in various fields, including pharmaceuticals and agrochemicals .


Synthesis Analysis

The synthesis of similar compounds, such as 5-aryl-N-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amines, has been reported . The synthesis typically involves the reaction of appropriate precursors under suitable conditions .


Molecular Structure Analysis

While specific structural data for “5-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-amine” is not available, similar compounds often have a planar structure due to the conjugation of the aromatic ring and the oxadiazole ring .


Chemical Reactions Analysis

The chemical reactions of trifluoromethylphenyl compounds can be quite diverse, depending on the specific compound and conditions . For instance, they can undergo various transformations, including oxidation, reduction, and substitution reactions .

Scientific Research Applications

Synthesis and Photochemistry

Research has explored the photochemistry of fluorinated heterocyclic compounds, including pathways for synthesizing fluorinated 1,3,4-oxadiazoles and 1,2,4-triazoles. The studies highlight the reactivity of fluorinated oxadiazoles under photochemical conditions, providing insights into the synthesis of target fluorinated structures, such as 5-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-amine, which can be used in various chemical and pharmaceutical applications (Pace et al., 2004).

Antifungal and Anticancer Applications

A novel series of oxadiazole derivatives has been synthesized and evaluated for antifungal activity against human pathogenic fungal strains. Molecular docking studies have indicated that these compounds have potential as antifungal agents, suggesting a potential application for this compound in developing new antifungal drugs (Nimbalkar et al., 2016). Additionally, a series of 1,2,4-oxadiazole derivatives have been synthesized and tested for their anticancer activity against human cancer cell lines, demonstrating the potential of this compound and its derivatives in anticancer research (Yakantham et al., 2019).

Synthesis and Antimicrobial Activities

The synthesis and evaluation of new 1,2,4-triazole derivatives, including those derived from oxadiazole compounds, have shown good to moderate antimicrobial activities. This research underscores the potential of this compound derivatives in the development of new antimicrobial agents (Bektaş et al., 2007).

Chemical Genetics and Apoptosis Inducers

A study on the use of chemical genetics for the discovery of apoptosis inducers highlighted the identification of small molecules with apoptosis-inducing activities, which include derivatives of 1,2,4-oxadiazoles. This suggests a role for this compound in the discovery of potential anticancer agents and molecular targets (Cai et al., 2006).

Mechanism of Action

The mechanism of action of these compounds can vary widely depending on their specific structure and the biological system in which they are acting. Some trifluoromethylphenyl compounds have shown significant anticancer and antioxidant activities .

Safety and Hazards

The safety and hazards associated with these compounds can vary widely. Some trifluoromethylphenyl compounds can be hazardous and may cause skin and eye irritation, and respiratory discomfort .

Future Directions

The future research directions in this field could involve the synthesis of new trifluoromethylphenyl compounds with improved properties, the development of more efficient synthetic methods, and the exploration of new applications in pharmaceuticals and agrochemicals .

properties

IUPAC Name

5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3O/c10-9(11,12)6-3-1-5(2-4-6)7-14-8(13)15-16-7/h1-4H,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNPWZFHKFEIOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NO2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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